Cynodontin
Overview
Description
Synthesis Analysis
Cynodontin, identified as 3-methyl-1,4,5,8-tetrahydroxyanthraquinone, can be synthesized through the fermentation process involving specific fungal cultures such as Curvularia lunata, which produces cynodontin as a biochromophore. This method provides an environmentally friendly approach to producing anthraquinone dyes, with cynodontin considered suitable as a dyestuff intermediate due to its purity and properties compared to synthetic equivalents (Hobson, Edwards, & Wales, 1997).
Molecular Structure Analysis
The molecular structure of cynodontin has been clarified through various analytical methods, including gas-liquid chromatography, which distinguishes it from similar pigments. It is characterized as 1,4,5,8-tetrahydroxy-2-methylanthraquinone, emphasizing the importance of the type and position of substitutions on the anthraquinone ring for its biological activity (Eijk & Roeymans, 1977).
Chemical Reactions and Properties
Cynodontin exhibits significant antifungal properties, as demonstrated by its inhibitory effects on fungi such as Sclerotinia minor and Botrytis cinerea. Its fungitoxicity is comparable to commercial fungicides, suggesting the compound's potential as a natural fungicide. The antifungal activity of cynodontin is attributed to its specific molecular structure, particularly the anthraquinone core and its hydroxyl and methyl substitutions (Chrysayi-Tokousbalides & Kastanias, 2003).
Scientific Research Applications
Kidney Stone Treatment : An extract from Cynodon dactylon, which contains Cynodontin, has shown beneficial effects in preventing and eliminating calcium oxalate deposition in kidneys, providing a scientific basis for its use in treating kidney stones (Atmani et al., 2009).
Cognitive and Behavioral Improvement : In studies involving mice exposed to radiation, Cynodon dactylon extract significantly improved cognitive and behavioral functions while increasing antioxidant status and reducing oxidative stress markers (Poojary et al., 2021).
Diabetes Management : Oral feeding of Cynodon dactylon extract significantly reduced elevated levels of lipid peroxidation (LPO) and increased antioxidant enzyme activities in diabetic rats (Rai et al., 2010).
Antifungal Properties : Cynodontin has been identified as a potent inhibitor of fungal growth in species like Sclerotinia minor and Botrytis cinerea, with effectiveness similar to commercial fungicides (Chrysayi-Tokousbalides & Kastanias, 2003).
Wound Healing : The plant extract demonstrates potential wound healing activity, attributed to its phenolic acids and flavonoids with antioxidative properties (Biswas et al., 2017).
Nephroprotective Activity : Cynodon dactylon, along with Gmelina asiatica, shows potent antioxidant, anti-inflammatory, and nephroprotective activity (Pemiah & Arun, 2014).
Atherosclerosis Prevention : The extract of Cynodon dactylon has shown to prevent early atherosclerotic changes in the vessel walls and positively alter lipid profiles (Pashaie et al., 2017).
Genetic Diversity Analysis in Grasses : 16 EST-SSR markers derived from Cynodon species show significant variation, useful for characterizing genetic diversity in Cynodon grasses (Jewell et al., 2010).
Photodynamic Actions : Cynodontin demonstrates photodynamic actions, potentially useful in various medical and scientific applications (Rajendran et al., 2003).
Antioxidant Activity : Cynodontin shows antioxidant activity in water and competitive mechanisms in benzene (Đorović et al., 2020).
properties
IUPAC Name |
1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQXCHAJWVRYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197211 | |
Record name | Cynodontin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cynodontin | |
CAS RN |
476-43-7 | |
Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cynodontin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cynodontin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cynodontin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYNODONTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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